molecular formula C6Cl2F10 B1333249 1,2-Dichlorodecafluorocyclohexane CAS No. 336-14-1

1,2-Dichlorodecafluorocyclohexane

Cat. No.: B1333249
CAS No.: 336-14-1
M. Wt: 332.95 g/mol
InChI Key: IESCLXSTSQIECY-UHFFFAOYSA-N
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Description

1,2-Dichlorodecafluorocyclohexane is a halogenated cyclohexane derivative with the molecular formula C6Cl2F10 This compound is characterized by the presence of two chlorine atoms and ten fluorine atoms attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichlorodecafluorocyclohexane can be synthesized through several methods. One common approach involves the fluorination of 1,2-dichlorooctafluorocyclohex-1-ene. This reaction typically requires the use of a fluorinating agent such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete fluorination of the cyclohexane ring .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and specialized equipment to handle the highly reactive fluorinating agents. The process begins with the chlorination of cyclohexane to produce 1,2-dichlorocyclohexane, followed by fluorination using cobalt trifluoride or antimony pentafluoride. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichlorodecafluorocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents. For example, the reaction with sodium iodide (NaI) in acetone can replace chlorine atoms with iodine.

    Reduction Reactions: The compound can be reduced to form partially fluorinated cyclohexanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

Common Reagents and Conditions

    Substitution: Sodium iodide (NaI) in acetone, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.

    Oxidation: Potassium permanganate (KMnO4), aqueous solution, room temperature.

Major Products Formed

    Substitution: 1,2-Diiododecafluorocyclohexane.

    Reduction: Partially fluorinated cyclohexanes.

    Oxidation: Cyclohexane derivatives with oxygen-containing functional groups.

Scientific Research Applications

1,2-Dichlorodecafluorocyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dichlorodecafluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound’s high fluorine content enhances its lipophilicity, allowing it to penetrate biological membranes and interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of target proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorooctafluorocyclohexane: Similar structure but with fewer fluorine atoms.

    1,2-Dibromodecafluorocyclohexane: Contains bromine atoms instead of chlorine.

    1,2-Dichlorotetrafluorocyclohexane: Contains fewer fluorine atoms.

Uniqueness

1,2-Dichlorodecafluorocyclohexane is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of ten fluorine atoms enhances its stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,2-dichloro-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F10/c7-1(9)2(8,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESCLXSTSQIECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378825
Record name 1,2-Dichlorodecafluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-14-1
Record name 1,2-Dichlorodecafluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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